2,6-Dibromobenzonitrile
Overview
Description
2,6-Dibromobenzonitrile is an organic compound with the molecular formula C7H3Br2N. It is a derivative of benzonitrile, where two bromine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Mechanism of Action
Mode of Action
It’s worth noting that compounds similar to 2,6-dibromobenzonitrile, such as 2,6-dichlorobenzonitrile, have been found to interfere with cellulose synthesis . This interference could potentially lead to changes in the structure and function of the target cells.
Biochemical Pathways
Similar compounds like 2,6-dichlorobenzonitrile have been found to affect the synthesis of cellulose, which is a crucial component of the cell wall in plants . This could potentially lead to downstream effects on plant growth and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dibromobenzonitrile can be synthesized through the bromination of benzonitrile. One common method involves the reaction of benzonitrile with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at elevated temperatures to ensure complete bromination at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, reaction time, and the amount of bromine used. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution: Copper(I) cyanide in dimethyl sulfoxide at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Substitution: Formation of 2,6-diaminobenzonitrile.
Reduction: Formation of 2,6-dibromoaniline.
Oxidation: Formation of 2,6-dibromobenzoic acid.
Scientific Research Applications
2,6-Dibromobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
2,6-Dichlorobenzonitrile: Similar structure but with chlorine atoms instead of bromine.
2,4,6-Tribromobenzonitrile: Contains an additional bromine atom at the 4 position.
2,6-Difluorobenzonitrile: Fluorine atoms instead of bromine.
Comparison:
Reactivity: 2,6-Dibromobenzonitrile is more reactive in substitution reactions compared to its chlorinated counterpart due to the larger size and lower electronegativity of bromine.
Applications: While both this compound and 2,6-dichlorobenzonitrile are used in organic synthesis, the brominated compound is preferred in reactions requiring higher reactivity.
Unique Properties: The presence of bromine atoms in this compound imparts distinct electronic and steric effects, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
2,6-dibromobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLLYABRMLFXFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506782 | |
Record name | 2,6-Dibromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6575-12-8 | |
Record name | 2,6-Dibromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the research does not delve into the specific mechanisms of action for these compounds, it highlights that the phytotoxic properties of substituted benzonitriles differ from those of benzoic acids and phenoxyalkylcarboxylic acids []. This suggests that the benzonitrile moiety itself plays a crucial role in the observed phytotoxicity.
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